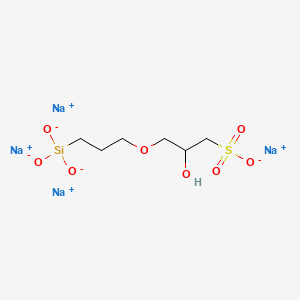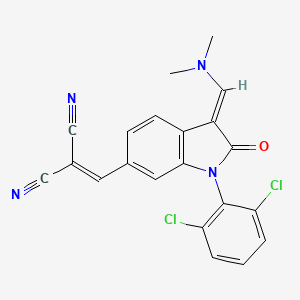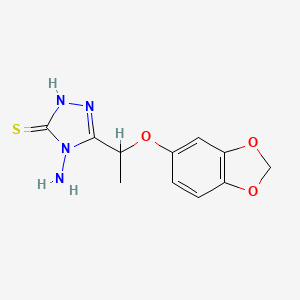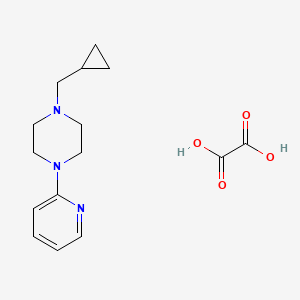
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological activities, and the addition of oxalic acid can influence the compound’s solubility and stability. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine typically involves the reaction of cyclopropylmethylamine with 4-pyridin-2-ylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(Cyclopropylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity to certain receptors and influence its pharmacological profile. The addition of oxalic acid further modifies its properties, making it distinct from other piperazine derivatives.
Properties
CAS No. |
103840-52-4 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid |
InChI |
InChI=1S/C13H19N3.C2H2O4/c1-2-6-14-13(3-1)16-9-7-15(8-10-16)11-12-4-5-12;3-1(4)2(5)6/h1-3,6,12H,4-5,7-11H2;(H,3,4)(H,5,6) |
InChI Key |
VVRHLVZKRVAEET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
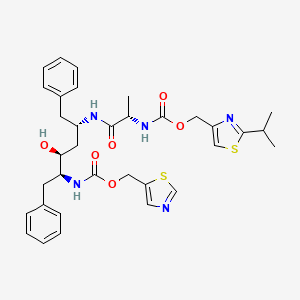
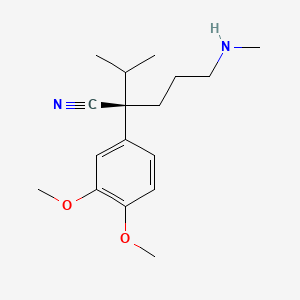
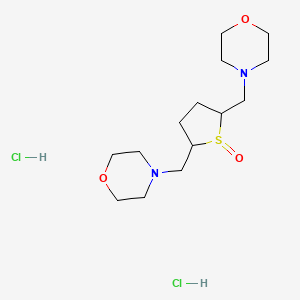
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)

